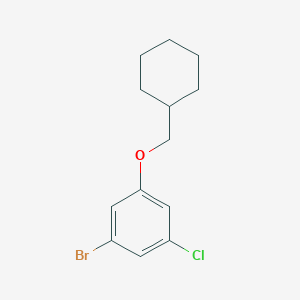
1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene is an organic compound with the molecular formula C13H16BrClO. This compound is a derivative of benzene, featuring bromine, chlorine, and cyclohexylmethoxy substituents. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1-bromo-3-chlorobenzene.
Substitution Reaction: The cyclohexylmethoxy group is introduced through a nucleophilic substitution reaction.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used. For instance, oxidation with strong oxidizing agents can convert the cyclohexylmethoxy group to a carbonyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine or chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The cyclohexylmethoxy group can influence the reactivity of the compound by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-(cyclohexylmethoxy)benzene can be compared with other similar compounds:
1-Bromo-3-chlorobenzene: Lacks the cyclohexylmethoxy group, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-4-(cyclohexylmethoxy)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Bromo-3,5-dichlorobenzene: Contains two chlorine atoms, which can lead to different reactivity and uses in organic synthesis.
Properties
Molecular Formula |
C13H16BrClO |
|---|---|
Molecular Weight |
303.62 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(cyclohexylmethoxy)benzene |
InChI |
InChI=1S/C13H16BrClO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
InChI Key |
KXHRIAGOEYRCEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)


![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)



![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)




